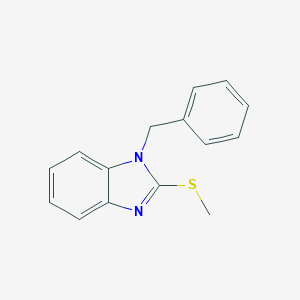
1-Benzyl-2-(methylthio)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-(methylthio)-1H-benzimidazole, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that has shown promising results in scientific research for its biological and medicinal properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-(methylthio)-1H-benzimidazole is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. 1-Benzyl-2-(methylthio)-1H-benzimidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Benzyl-2-(methylthio)-1H-benzimidazole has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's properties, 1-Benzyl-2-(methylthio)-1H-benzimidazole has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage. 1-Benzyl-2-(methylthio)-1H-benzimidazole has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Benzyl-2-(methylthio)-1H-benzimidazole in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, 1-Benzyl-2-(methylthio)-1H-benzimidazole is also relatively insoluble in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 1-Benzyl-2-(methylthio)-1H-benzimidazole is not fully understood, which can make it challenging to design experiments that target specific pathways or mechanisms.
Direcciones Futuras
There are many potential future directions for research on 1-Benzyl-2-(methylthio)-1H-benzimidazole. One area of interest is the development of new synthetic methods for 1-Benzyl-2-(methylthio)-1H-benzimidazole that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of 1-Benzyl-2-(methylthio)-1H-benzimidazole and to identify potential new targets for its use in the treatment of cancer and other diseases. Finally, there is a need for more studies to investigate the potential side effects and toxicity of 1-Benzyl-2-(methylthio)-1H-benzimidazole, particularly in long-term use.
Métodos De Síntesis
The synthesis of 1-Benzyl-2-(methylthio)-1H-benzimidazole can be achieved through various methods. One of the most common methods involves the condensation of o-phenylenediamine with benzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methylthiol chloride to obtain the final product.
Aplicaciones Científicas De Investigación
1-Benzyl-2-(methylthio)-1H-benzimidazole has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 1-Benzyl-2-(methylthio)-1H-benzimidazole is in the field of medicinal chemistry. Studies have shown that 1-Benzyl-2-(methylthio)-1H-benzimidazole exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1-Benzyl-2-(methylthio)-1H-benzimidazole has also shown promising results in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
Propiedades
IUPAC Name |
1-benzyl-2-methylsulfanylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-18-15-16-13-9-5-6-10-14(13)17(15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFICQRPMWZBBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-(methylthio)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{5-[(5-{2-Nitrophenyl}-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B255734.png)
![pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B255735.png)
![propan-2-yl 2-[[3-(2-ethoxy-2-oxoethyl)sulfanyl-5-oxo-2H-1,2,4-triazin-6-yl]amino]acetate](/img/structure/B255737.png)
![{[5-(4-tert-butylphenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B255743.png)
![Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B255746.png)

![Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate](/img/structure/B255752.png)
![4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzenesulfonamide](/img/structure/B255754.png)
![11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B255757.png)